4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
Description
4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide is a triazolo-pyridazine derivative featuring a benzamide core and a 4-methylbenzylsulfanyl substituent. The triazolo[4,3-b]pyridazine scaffold is critical for interactions with biological targets, while the 4-methylbenzylsulfanyl group contributes to lipophilicity and electronic properties, influencing both pharmacokinetics and target binding .
Properties
IUPAC Name |
4-methyl-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-16-3-7-18(8-4-16)15-30-22-12-11-20-25-26-21(28(20)27-22)13-14-24-23(29)19-9-5-17(2)6-10-19/h3-12H,13-15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXYNURPLHTYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazolo[4,3-b]pyridazine core through cyclization reactions. The key steps in the synthesis include:
Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with appropriate nitriles or carboxylic acids under acidic or basic conditions.
Cyclization to Form the Pyridazine Ring: The triazole intermediate is then subjected to cyclization with suitable reagents to form the pyridazine ring.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol derivatives.
Attachment of the Benzamide Moiety: The final step involves the coupling of the triazolopyridazine intermediate with a benzamide derivative under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the triazolopyridazine core using reagents like halogens, alkylating agents, or nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include various derivatives with modified functional groups or extended conjugation.
Scientific Research Applications
Anticancer Activity
Research indicates that the compound exhibits notable anticancer properties. It acts as an ATP-competitive inhibitor of sphingosine kinase , targeting both SK1 and SK2 isoforms. The inhibition of these kinases is associated with reduced cancer cell proliferation and increased apoptosis in various cancer models. For instance, studies have shown that the compound can induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways and inhibition of angiogenesis .
Antimicrobial Properties
Compounds similar to 4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide exhibit significant antimicrobial activity. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival. In vitro evaluations have demonstrated effectiveness against various strains of bacteria and fungi .
Antimalarial Activity
Recent studies have explored the potential of triazole derivatives as antimalarial agents. The compound's structural characteristics may enhance its efficacy against Plasmodium falciparum, the causative agent of malaria. In silico studies and molecular docking have identified promising candidates within a library of similar compounds, suggesting that modifications to the triazole ring can lead to improved antimalarial activity .
Case Studies
-
Anticancer Efficacy :
- A study demonstrated that derivatives of this compound could significantly inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
- The compound was found to have Ki values of 27 µM for SK1 and 6.9 µM for SK2, indicating its potency as a sphingosine kinase inhibitor .
- Antimicrobial Testing :
- Antimalarial Screening :
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine core can bind to various enzymes, receptors, or proteins, modulating their activity. For example, the compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The sulfanyl group and benzamide moiety can also contribute to the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Substituents on the Sulfanyl Group
- Main Compound : The sulfanyl group is substituted with a 4-methylbenzyl moiety. This methyl group enhances lipophilicity and may improve membrane permeability compared to polar substituents .
- Analog from : The compound 4-methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide replaces the 4-methyl group with a 3-trifluoromethylbenzyl group.
Variations in Aromatic Aldehydes ()
Synthetic protocols for triazolo-pyridazine derivatives often employ aromatic aldehydes such as 4-nitrobenzaldehyde or 4-hydroxybenzaldehyde. These substituents introduce electron-withdrawing (-NO₂) or electron-donating (-OH) groups, which can modulate reactivity during synthesis and influence solubility. The main compound’s 4-methylbenzaldehyde-derived structure balances moderate lipophilicity and synthetic feasibility .
Molecular Properties and Computational Similarity
Using Tanimoto and Dice similarity metrics (), the main compound shows moderate structural similarity to kinase inhibitors like AP24534 (), which features a triple bond linker and trifluoromethylphenyl group. Key differences include:
- AP24534 : Contains an ethynyl linker and 3-(trifluoromethyl)phenyl group, enabling potent inhibition of BCR-ABL(T315I) mutants. The triple bond avoids steric clashes with the Ile315 residue .
- Main Compound : Lacks the ethynyl linker, suggesting reduced efficacy against resistant mutations. However, the 4-methylbenzylsulfanyl group may favor interactions with hydrophobic binding pockets.
Comparative Data Table
Biological Activity
The compound 4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 372.49 g/mol. The structure features a triazolo-pyridazin moiety linked to a benzamide, which is significant for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit notable antimicrobial properties. For instance, derivatives of triazole compounds have shown effectiveness against various strains of bacteria and fungi. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .
Anticancer Properties
A significant area of interest is the compound's potential as an anticancer agent. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, related compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), showing promising cytotoxic effects with IC50 values in the micromolar range .
Anti-inflammatory Effects
The compound's structural features suggest it may also possess anti-inflammatory properties. Research into related triazole compounds has revealed their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Case Studies
- Antitubercular Activity : A study evaluated various substituted benzamides for their activity against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong antitubercular potential. The molecular docking studies suggested favorable interactions with bacterial targets, supporting further development of these compounds as therapeutic agents .
- Cytotoxicity Assessment : In another study focusing on a library of drug-like compounds, several derivatives were screened for their cytotoxicity against human cell lines. Compounds similar to This compound showed low toxicity profiles while maintaining high efficacy against cancer cells, making them suitable candidates for further investigation in cancer therapy .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its unique molecular structure. The presence of the triazole and sulfanyl groups may enhance binding affinity to target proteins involved in disease processes.
Q & A
Q. What synthetic routes are recommended for synthesizing 4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the triazolo[4,3-b]pyridazine core. Key steps include nucleophilic substitution for introducing the sulfanyl group and amide coupling for the benzamide moiety. To optimize conditions, employ statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters. For example, fractional factorial designs reduce the number of trials while capturing interaction effects between variables . Reaction yields can be improved using flow chemistry or microwave-assisted synthesis for precise control over kinetics .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for confirming the triazole and pyridazine ring connectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., C=O in benzamide). Purity analysis should combine High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Differential Scanning Calorimetry (DSC) to assess crystallinity and thermal stability .
Q. What preliminary pharmacological activities have been observed in structurally analogous compounds?
- Methodological Answer : Analogous triazolo-pyridazine derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. For instance, trifluoromethyl-substituted benzamides show enhanced metabolic stability and receptor binding affinity due to lipophilicity . To validate potential bioactivity, conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity screening) and compare results with structural analogs documented in PubChem or NIST databases .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and regioselectivity of this compound in synthetic or biological contexts?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions to predict nucleophilic/electrophilic sites. For example, the sulfanyl group’s electron-withdrawing effects may direct substitution reactions to specific pyridazine positions. Molecular docking studies (using software like AutoDock) can simulate interactions with biological targets (e.g., kinases), guiding structure-activity relationship (SAR) optimization. Quantum mechanics/molecular mechanics (QM/MM) hybrid models are recommended for simulating reaction pathways .
Q. How can contradictory data on the compound’s biological activity across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent effects) or impurity profiles. Conduct meta-analyses of published data to identify confounding variables. Reproduce experiments under standardized protocols (e.g., OECD guidelines) and validate purity via LC-MS. For example, triazole derivatives’ antimicrobial activity varies with bacterial strain specificity and efflux pump expression, necessitating mechanistic studies (e.g., gene knockout models) .
Q. What advanced purification strategies are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : Membrane-based separation technologies (e.g., nanofiltration) can selectively isolate the compound based on molecular weight and hydrophobicity. For chiral impurities, use High-Performance Countercurrent Chromatography (HPCCC) with optimized solvent systems. Simulated Moving Bed (SMB) chromatography is ideal for large-scale purification, leveraging continuous flow to enhance yield and reduce solvent waste .
Q. How can AI-driven platforms enhance the development of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Machine learning models trained on PubChem/NIST datasets can predict ADME (absorption, distribution, metabolism, excretion) profiles. For instance, random forest algorithms correlate trifluoromethyl groups with increased blood-brain barrier penetration. AI tools like COMSOL Multiphysics integrate reaction kinetics and fluid dynamics to optimize synthesis parameters in silico before lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
